molecular formula C9H11BrN2 B079841 N'-(p-Bromophenyl)-N,N-dimethylformamidine CAS No. 13181-50-5

N'-(p-Bromophenyl)-N,N-dimethylformamidine

Cat. No. B079841
CAS RN: 13181-50-5
M. Wt: 227.1 g/mol
InChI Key: OJKJZQJONGTMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-Bromophenyl)-N,N-dimethylformamidine, also known as BDF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDF is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism Of Action

The mechanism of action of N'-(p-Bromophenyl)-N,N-dimethylformamidine is not yet fully understood, but it is believed to work through a number of different pathways. One of the most well-studied mechanisms of action is through the inhibition of protein synthesis. N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. Additionally, N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to have an effect on the cell cycle, causing cells to undergo apoptosis, or programmed cell death.

Biochemical And Physiological Effects

N'-(p-Bromophenyl)-N,N-dimethylformamidine has a number of biochemical and physiological effects that make it a valuable tool for researchers. One of the most well-studied effects is its ability to inhibit the growth of cancer cells. N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to be effective against a wide range of different types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to have antimicrobial properties, making it a potential treatment for a variety of different infections.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N'-(p-Bromophenyl)-N,N-dimethylformamidine in lab experiments is its high potency. N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to be effective at very low concentrations, making it a cost-effective tool for researchers. Additionally, N'-(p-Bromophenyl)-N,N-dimethylformamidine is relatively easy to synthesize, which makes it a readily available tool for researchers. However, there are also some limitations to using N'-(p-Bromophenyl)-N,N-dimethylformamidine in lab experiments. One of the primary limitations is its potential toxicity. N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of different directions that future research on N'-(p-Bromophenyl)-N,N-dimethylformamidine could take. One area of research that is particularly promising is the development of new cancer treatments based on N'-(p-Bromophenyl)-N,N-dimethylformamidine. Additionally, research could be conducted to better understand the mechanism of action of N'-(p-Bromophenyl)-N,N-dimethylformamidine, which could lead to the development of more effective treatments. Finally, research could be conducted to explore the potential use of N'-(p-Bromophenyl)-N,N-dimethylformamidine in other areas of medicine, such as infectious disease treatment.

Synthesis Methods

N'-(p-Bromophenyl)-N,N-dimethylformamidine can be synthesized through a number of different methods, but one of the most common is the reaction of p-bromophenyl isocyanate with N,N-dimethylformamide. This reaction results in the formation of N'-(p-Bromophenyl)-N,N-dimethylformamidine as a yellow crystalline solid. The purity of the synthesized N'-(p-Bromophenyl)-N,N-dimethylformamidine can be confirmed through a number of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(p-Bromophenyl)-N,N-dimethylformamidine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer biology. N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to have potent anti-cancer properties, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, N'-(p-Bromophenyl)-N,N-dimethylformamidine has been shown to have antimicrobial properties, making it a potential treatment for a variety of different infections.

properties

IUPAC Name

N'-(4-bromophenyl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJZQJONGTMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902558, DTXSID301248888
Record name NoName_3077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N′-(4-Bromophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(p-Bromophenyl)-N,N-dimethylformamidine

CAS RN

13181-50-5
Record name N′-(4-Bromophenyl)-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13181-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine, N,N-dimethyl-N'-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013181505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N′-(4-Bromophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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